methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride
Description
Methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a cyclopentane-based small molecule with a stereospecific arrangement of functional groups: an amino group at position 3, a hydroxyl group at position 4, and a methyl ester at position 1. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.65 g/mol (MDL identifier) . The compound’s stereochemistry and functional group positioning make it a critical intermediate in medicinal chemistry, particularly for synthesizing bicyclic structures or bioactive molecules.
Properties
CAS No. |
2679949-74-5 |
|---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6-;/m1./s1 |
InChI Key |
JLSKFRSITPZRSS-KJESCUSBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]([C@@H](C1)O)N.Cl |
Canonical SMILES |
COC(=O)C1CC(C(C1)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Cycloaddition for Core Structure Assembly
The cyclopentane backbone is typically constructed via asymmetric cycloaddition reactions. A landmark approach involves the use of N-acylhydroxyamine chiral inductors to steer stereoselectivity. For example, (R)-N,2-dihydroxy-2-phenylacetamide reacts with cyclopentadiene in tetrahydrofuran (THF) under iridium catalysis (e.g., Ir(COD)Cl) to yield a bicyclic intermediate with defined stereochemistry. This step establishes the (1R,3S) configuration critical to the target molecule.
Key Reaction Parameters :
Hydrogenation and Ring Functionalization
The bicyclic intermediate undergoes hydrogenation to saturate the cyclopentene ring. Palladium on carbon (Pd/C, 5–10 wt%) under 0.1–1 MPa H₂ pressure at 20–50°C reduces the double bond while preserving stereochemical integrity. Subsequent alcoholysis with methanol in the presence of hydrochloric acid (HCl) introduces the methyl ester and hydroxyl groups, forming the (4R)-hydroxy substituent.
Critical Observations :
-
Hydrogenation Efficiency : Pd/C outperforms Raney nickel in minimizing epimerization.
-
Acid Selection : HCl ensures simultaneous esterification and hydrochloride salt formation, simplifying purification.
Stereochemical Control and Optimization
Chiral Induction Strategies
The (1R,3S,4R) configuration demands precise stereochemical control. The use of N-acylhydroxyamine derivatives as chiral auxiliaries during cycloaddition ensures >90% diastereomeric excess (de). For instance, tert-butyl substituents on the N-acyl group enhance steric hindrance, favoring the desired transition state.
Table 1: Impact of N-Acyl Groups on Stereoselectivity
| N-Acyl Group | Diastereomeric Excess (de) | Yield (%) |
|---|---|---|
| tert-Butyl | 92% | 78 |
| Phenyl | 85% | 82 |
| Methyl | 76% | 75 |
Temperature and Solvent Effects
Lower reaction temperatures (0–10°C) during cycloaddition improve ee by slowing competing non-stereoselective pathways. Polar aprotic solvents like THF stabilize transition states, whereas DCM accelerates reaction rates at the expense of selectivity.
Intermediate Isolation and Characterization
First Intermediate: Bicyclic Lactam
The initial cycloadduct is a bicyclic lactam, isolable via column chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) confirms regiochemistry, with distinct shifts for the amide proton (δ 6.2–6.5 ppm) and cyclopentane methine (δ 3.8–4.1 ppm).
Second Intermediate: Amino Alcohol Precursor
Hydrogenation of the lactam yields a secondary amine, which undergoes acid-catalyzed alcoholysis. Methanol/HCl (1:1 v/v) at 60°C cleaves the amide bond, generating the methyl ester and free amino group. The intermediate is purified via recrystallization from ethanol/water.
Final Salt Formation and Purification
Hydrochloride Salt Crystallization
The free base is treated with HCl gas in anhydrous methanol, precipitating the hydrochloride salt. Optimal conditions include:
Purity Analysis
High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H) confirms ≥99% ee. Elemental analysis aligns with theoretical values for C, H, and N.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups at the amino or hydroxy positions.
Scientific Research Applications
Methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride. Key differences lie in ring saturation, substituent groups, and stereochemistry, which influence their physicochemical properties and applications.
Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-Carboxylate Hydrochloride
- Structure: Cyclopentene ring (unsaturated) with amino and ester groups.
- Molecular Formula: C₇H₁₀ClNO₂.
- Key Differences :
- Unsaturation : The cyclopentene ring introduces a double bond (C2-C3), reducing steric hindrance and increasing reactivity in cycloaddition reactions.
- Absence of Hydroxyl Group : Lacks the 4-hydroxy group, reducing hydrogen-bonding capacity and polarity compared to the target compound.
- Applications : Used as a precursor for synthesizing fused-ring systems .
Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride
- Structure: Cyclopentane ring with a methyl-substituted amino group.
- Molecular Formula: C₈H₁₆ClNO₂.
- Key Differences: Methylamino Group: The amino group is methylated, reducing basicity and altering solubility.
- Synthetic Utility : Demonstrated in multi-step syntheses, such as forming tosylate salts (78% yield in Reference Example 89 of EP 4374877A2) .
Methyl (1S,2R,3S,4R)-4-Amino-2,3-Dihydroxycyclopentane-1-Carboxylate Hydrochloride
- Structure: Cyclopentane ring with two hydroxyl groups (positions 2 and 3) and an amino group.
- Molecular Formula: C₇H₁₄ClNO₄.
- Stereochemical Complexity: The presence of four stereocenters increases synthetic challenges but improves specificity in biological interactions.
- Synthesis : Achieved in 99% yield under mild conditions (25°C, 18 hours) via HCl-mediated carboxylation .
Comparative Data Table
Research Findings and Implications
Stereochemical Impact : The (1R,3S,4R) configuration of the target compound confers distinct conformational rigidity compared to unsaturated analogs (e.g., cyclopentene derivatives), influencing its binding to biological targets .
Hydroxyl Group Role: The 4-hydroxy group enhances solubility in polar solvents, a feature absent in methylamino or cyclopentene analogs, making it preferable for aqueous-phase reactions .
Synthetic Efficiency : High-yield syntheses (e.g., 99% for dihydroxy analogs ) highlight the feasibility of scaling up cyclopentane-based intermediates for drug discovery.
Biological Activity
Methyl (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases.
The compound has the following chemical characteristics:
- Molecular Formula : CHN O
- Molecular Weight : 159.18 g/mol
- CAS Number : 155973691
- Structure : The compound features a cyclopentane ring with amino and hydroxy functional groups, which are crucial for its biological activity.
This compound has been studied for its interaction with various biological targets:
- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neuroprotection and neurodegenerative diseases. It has been noted for its ability to modulate glutamate receptors, which are pivotal in synaptic transmission and plasticity.
- Antiviral Properties : Preliminary studies suggest potential antiviral activities. The compound's structure allows it to interfere with viral replication mechanisms, possibly by inhibiting viral polymerases or affecting host cell pathways essential for viral entry and replication .
In Vitro Studies
Several in vitro studies have demonstrated the biological effects of this compound:
- Cell Viability Assays : Cell lines treated with varying concentrations of the compound showed dose-dependent effects on cell viability. IC50 values were determined, indicating effective concentrations for therapeutic applications.
- Neuroprotective Effects : In models of oxidative stress, the compound exhibited protective effects on neuronal cells, reducing apoptosis markers and enhancing cell survival rates .
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate:
- Behavioral Studies : Animal models treated with the compound displayed improved cognitive functions in tasks assessing memory and learning, suggesting potential benefits in treating cognitive impairments associated with neurodegenerative disorders.
- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.
Case Study 1: Neuroprotection in Animal Models
In a study examining neuroprotective effects against excitotoxicity induced by NMDA receptor activation, this compound was administered to rodents. Results demonstrated a significant reduction in neuronal loss compared to control groups, highlighting its potential as a neuroprotective agent.
Case Study 2: Antiviral Activity Against Influenza
A case study focusing on the antiviral properties of the compound against influenza virus showed that it inhibited viral replication significantly in cultured cells. The mechanism was attributed to interference with viral RNA synthesis pathways.
Summary of Biological Activities
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | High |
| Half-life | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
